lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate
Description
lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate is a compound with a complex structure that includes lithium, thiazole, and acetamidoethylamino groups
Properties
IUPAC Name |
lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S.Li/c1-6(13)10-2-3-11-9-12-7(5-16-9)4-8(14)15;/h5H,2-4H2,1H3,(H,10,13)(H,11,12)(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNWYORSCJQKA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)NCCNC1=NC(=CS1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of lithium acetate with 2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, often involving automated systems and continuous production methods to meet the demand for the compound in various applications .
Chemical Reactions Analysis
Types of Reactions
lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact mechanism of action can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate include:
- Lithium acetate
- 2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetic acid
- Other thiazole derivatives
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Biological Activity
Lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate is a lithium salt that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : Lithium 2-(2-((2-acetamidoethyl)amino)-1,3-thiazol-4-yl)acetate
- Molecular Formula : C9H13N3O3S.Li
- CAS Number : 2137886-80-5
- Purity : ≥ 95%
This compound contains a lithium ion, which is known for its mood-stabilizing properties, and a thiazole ring that may play a role in its interaction with biological targets.
The biological activity of lithium ions has been extensively studied, particularly their role in modulating neurotransmitter systems. Lithium is believed to exert its effects through several mechanisms:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased levels of inositol. This action can affect phosphoinositide signaling pathways, which are crucial for neuronal function and mood regulation.
- Modulation of GSK-3β Activity : Lithium has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a kinase involved in various signaling pathways linked to cell survival and neuroprotection.
- Impact on Neurotransmitter Systems : Lithium influences the release and reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.
Mood Stabilization
Lithium salts have long been used as mood stabilizers in the treatment of bipolar disorder. The specific compound this compound may exhibit similar properties due to its lithium content and structural characteristics.
Neuroprotective Effects
Research indicates that compounds containing thiazole rings can possess neuroprotective properties. The thiazole moiety in this compound may enhance its ability to protect neurons from oxidative stress and apoptosis, potentially making it useful in neurodegenerative diseases.
Case Studies and Research Findings
Comparative Analysis
The following table compares this compound with other lithium compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Lithium Carbonate | Inhibits inositol monophosphatase | Bipolar disorder |
| Lithium Chloride | Modulates neurotransmitter release | Mood stabilization |
| Lithium(1+) ion 2-{...}acetate | Inhibits GSK-3β; affects neurotransmitters | Potentially mood stabilizing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
